molecular formula C9H10O3S B3050554 3-phenyl-1,2-oxathiolane2,2-dioxide CAS No. 26910-63-4

3-phenyl-1,2-oxathiolane2,2-dioxide

Cat. No.: B3050554
CAS No.: 26910-63-4
M. Wt: 198.24 g/mol
InChI Key: PBXVQKQXOJYKRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1,2-oxathiolane2,2-dioxide typically involves the reaction of phenyl-substituted precursors with sulfur dioxide and an appropriate oxidizing agent. One common method includes the cyclization of phenyl-substituted sulfonic acids under controlled conditions to form the desired sultone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-1,2-oxathiolane2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted phenyl derivatives .

Scientific Research Applications

3-phenyl-1,2-oxathiolane2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1,2-oxathiolane2,2-dioxide involves its interaction with molecular targets through its sulfonic ester group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic substitution reactions .

Comparison with Similar Compounds

  • 1,2-Oxathiolane 2,2-dioxide
  • 1,2-Dithiolane 1,1-dioxide
  • 1,2-Dithiane 1,1-dioxide
  • 1,2-Oxathiolane 2-oxide
  • 1,2-Oxathiane 2-oxide

Uniqueness: 3-phenyl-1,2-oxathiolane2,2-dioxide is unique due to its phenyl substitution, which imparts distinct chemical and physical properties compared to other sultones.

Properties

IUPAC Name

3-phenyloxathiolane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-13(11)9(6-7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXVQKQXOJYKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289285
Record name 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26910-63-4
Record name 1,2-Oxathiolane, 3-phenyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26910-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 60089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026910634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 2
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 3
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 4
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 5
3-phenyl-1,2-oxathiolane2,2-dioxide
Reactant of Route 6
3-phenyl-1,2-oxathiolane2,2-dioxide

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